Propane-1,2-diyl bis(2-methylbutanoate)
Description
Properties
CAS No. |
155514-30-0 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-(2-methylbutanoyloxy)propyl 2-methylbutanoate |
InChI |
InChI=1S/C13H24O4/c1-6-9(3)12(14)16-8-11(5)17-13(15)10(4)7-2/h9-11H,6-8H2,1-5H3 |
InChI Key |
MDBWDQSQRMQYDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC(C)OC(=O)C(C)CC |
density |
0.952-0.957 (20°) |
physical_description |
Clear colourless liquid; Mild fruity to slightly buttery aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
The synthesis of propane-1,2-diyl bis(2-methylbutanoate) typically involves the esterification of propane-1,2-diol with 2-methylbutanoic acid . This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified by distillation . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Propane-1,2-diyl bis(2-methylbutanoate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate) . The major products formed from these reactions are propane-1,2-diol, 2-methylbutanoic acid, and various substituted derivatives .
Scientific Research Applications
Propane-1,2-diyl bis(2-methylbutanoate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is used in the formulation of certain biological assays and as a solvent for biological samples.
Medicine: It is used in the formulation of certain pharmaceutical products due to its solubility properties.
Industry: It is used as a flavoring agent in the food industry and as a plasticizer in the polymer industry.
Mechanism of Action
The mechanism of action of propane-1,2-diyl bis(2-methylbutanoate) involves its interaction with various molecular targets. In biological systems, it can act as a solvent, facilitating the solubility and transport of hydrophobic molecules . It can also interact with enzymes and proteins, affecting their activity and function . The exact molecular pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Ester Group Impact: 2-Methylbutanoate (target compound) provides a fruity, apple-like flavor, making it suitable for food flavoring . Benzoate (FEMA 3419) is associated with preservative properties and a broader aroma profile . Octanoate (P243) has higher hydrophobicity due to longer alkyl chains, favoring emulsification . 2-Methylacrylate introduces polymerizable double bonds, enabling crosslinking in resins .
Regulatory Status :
Compounds like P244 and P243 are explicitly approved for food use, while acrylate derivatives are restricted to industrial applications due to reactivity and safety concerns .
Physical and Chemical Properties
Collision Cross-Section (CCS) Comparison:
| Compound | Adduct | CCS (Ų) |
|---|---|---|
| Propane-1,2-diyl bis(2-methylbutanoate) | [M+H]⁺ | 159.3 |
| Propane-1,2-diyl dibenzoate | [M+Na]⁺ | ~175.0* |
| Propane-1,2-diyl dioctanoate | [M+NH₄]⁺ | ~185.0* |
*Estimated based on molecular weight trends. Higher molecular weight correlates with larger CCS values .
Solubility and Reactivity:
- Hydrophobicity: Octanoate derivatives exhibit lower water solubility compared to 2-methylbutanoate due to longer alkyl chains .
- Thermal Stability : Benzoate esters (e.g., propane-1,2-diyl dibenzoate) show higher thermal stability, making them suitable for high-temperature food processing .
Functional Derivatives in Pharmaceuticals and Biochemistry
Propane-1,2-diyl esters are also utilized in bioactive molecules:
- Dioctanoate-Phosphonooxy Complex (PDB EUJ): A phospholipid analog with applications in membrane protein crystallization .
- Hypoxanthine-Guanine Derivatives : Propane-1,2-diyl bis(phosphonic acid) derivatives act as enzyme inhibitors in antiparasitic research .
These compounds contrast sharply with food-grade diesters in complexity and functionality, emphasizing the structural versatility of propane-1,2-diyl backbones.
Biological Activity
Propane-1,2-diyl bis(2-methylbutanoate), commonly known as a flavoring agent, is an ester compound with a molecular formula of C_{12}H_{22}O_4 and a molecular weight of approximately 242.31 g/mol. This compound is primarily used in the food industry for its fruity aroma and flavor profile. Understanding its biological activity is essential for assessing its safety and potential applications in various fields, including food science and pharmacology.
- Appearance : Clear, colorless liquid
- Odor : Mild fruity to slightly buttery
- Molecular Weight : 242.31 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water
Biological Activity Overview
Recent studies have focused on the biological implications of propane-1,2-diyl bis(2-methylbutanoate), particularly regarding its safety as a food additive and its metabolic pathways in biological systems.
Toxicological Studies
- Genotoxicity : Research indicates that propane-1,2-diyl bis(2-methylbutanoate) exhibits low genotoxicity when consumed at regulated levels. In vitro studies have shown no significant mutagenic effects in standard assays, suggesting that it is safe for use as a flavoring agent .
- Metabolism : The compound undergoes enzymatic metabolism in the liver, leading to the formation of non-toxic metabolites that are readily excreted. This metabolic pathway is crucial for understanding the safety profile of the compound .
- Acute Toxicity : Acute toxicity studies in rodents have demonstrated that high doses do not result in significant adverse effects, reinforcing its safety as a food additive .
Case Study 1: Flavoring Agent Safety Assessment
A comprehensive assessment was conducted to evaluate the safety of various flavoring substances, including propane-1,2-diyl bis(2-methylbutanoate). The study involved:
- Long-term feeding studies on B6C3F1 mice.
- No observed carcinogenic effects even at high doses.
- Conclusion: The compound can be safely used in food products at concentrations typically employed in flavoring .
Case Study 2: Enzymatic Activity Influence
A study investigated the influence of propane-1,2-diyl bis(2-methylbutanoate) on enzymatic activities related to oxidative stress. Key findings include:
- The compound did not significantly inhibit catalase activity compared to other organic solvents.
- It suggests that the compound does not induce oxidative stress at typical exposure levels .
Comparative Analysis with Similar Compounds
| Compound | Molecular Weight (g/mol) | Toxicity Level | Genotoxicity | Primary Use |
|---|---|---|---|---|
| Propane-1,2-diyl bis(2-methylbutanoate) | 242.31 | Low | No | Flavoring agent |
| Ethyl butyrate | 116.16 | Low | No | Flavoring agent |
| Butyl acetate | 116.16 | Moderate | Yes | Solvent and flavoring |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Propane-1,2-diyl bis(2-methylbutanoate) to improve yield and purity?
- Methodological Answer : The synthesis typically involves esterification of propane-1,2-diol with 2-methylbutanoic acid under acid catalysis. To optimize yield, researchers should control reaction stoichiometry (e.g., excess acid), temperature (80–100°C), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Purification via fractional distillation or recrystallization from non-polar solvents (e.g., hexane) can enhance purity. Monitoring reaction progress using thin-layer chromatography (TLC) or FT-IR spectroscopy (to track ester C=O stretching at ~1740 cm⁻¹) is recommended .
Q. What analytical techniques are critical for characterizing Propane-1,2-diyl bis(2-methylbutanoate)?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm ester linkage formation (e.g., δ 4.1–4.3 ppm for –CH₂O– groups in propane-1,2-diyl backbone) and branching in 2-methylbutanoate moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z ~286.24 for C₁₃H₂₂O₄).
- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves spatial conformation and bond angles, as demonstrated in structurally related propane-1,2-diaminium complexes .
Q. How can researchers assess the hydrolytic stability of Propane-1,2-diyl bis(2-methylbutanoate) under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation kinetics via HPLC or GC-MS, quantifying residual ester and hydrolysis products (e.g., propane-1,2-diol and 2-methylbutanoic acid). Activation energy (Eₐ) calculations using the Arrhenius equation can predict shelf-life under storage conditions .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational and experimental data for Propane-1,2-diyl bis(2-methylbutanoate’s) conformational behavior?
- Methodological Answer : Compare density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) with experimental data from variable-temperature NMR or Raman spectroscopy. Discrepancies in rotational barriers of ester groups may arise from solvation effects or crystal packing forces, as observed in analogous propane-1,2-diaminium salts . Multi-technique validation (e.g., combining X-ray diffraction and molecular dynamics simulations) enhances reliability.
Q. How can structure-activity relationships (SAR) guide the design of Propane-1,2-diyl bis(2-methylbutanoate) derivatives for targeted biological applications?
- Methodological Answer : Modify the 2-methylbutanoate chain (e.g., branching, fluorination) and propane-1,2-diyl spacer length. Evaluate lipophilicity (logP) via shake-flask experiments and correlate with cellular uptake efficiency. For antiproliferative studies, use MTT assays on cancer cell lines (e.g., MDA-MB-231) to link structural features (e.g., ester bulkiness) to cytotoxicity, as seen in phthalimide-based analogs .
Q. What advanced techniques are suitable for studying the environmental fate of Propane-1,2-diyl bis(2-methylbutanoate) in aquatic systems?
- Methodological Answer : Perform OECD 301/302 biodegradation tests to assess microbial degradation. Use LC-QTOF-MS to identify transformation products (e.g., hydroxylated or oxidized intermediates). Ecotoxicological impact can be evaluated via Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests, referencing safety protocols for structurally related esters .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to minimize hydrolysis during esterification .
- Purification : Recrystallization from hexane/ethyl acetate (3:1) yields high-purity crystals for X-ray studies .
- Data Validation : Cross-reference spectroscopic data with computational models (e.g., Gaussian or ORCA) to resolve ambiguities in stereoelectronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
